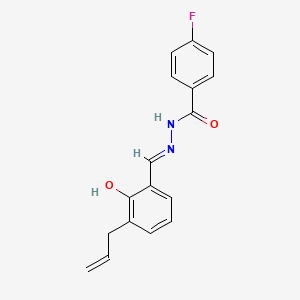
N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide, also known as AHP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AHP belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. AHP has shown promising results in preclinical studies, making it a potential candidate for further development.
Mécanisme D'action
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is involved in the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high purity and yield, which makes it suitable for further studies. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
Several future directions can be explored in the study of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide. One potential direction is the development of this compound as an anti-cancer drug, either alone or in combination with other drugs. Another potential direction is the study of this compound in neurodegenerative disorders, such as Alzheimer's disease, where it has shown promising results in preclinical studies. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves the condensation of 3-allyl-2-hydroxybenzaldehyde and 3-cyclopropyl-1H-pyrazole-5-carbohydrazide in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further studies.
Applications De Recherche Scientifique
N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several preclinical studies have demonstrated the anti-cancer effects of this compound in various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for further development as an anti-cancer drug.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-4-12-5-3-6-13(16(12)22)10-18-21-17(23)15-9-14(19-20-15)11-7-8-11/h2-3,5-6,9-11,22H,1,4,7-8H2,(H,19,20)(H,21,23)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWXAXFLUXLSC-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=C2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-ethyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6004092.png)
![6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole](/img/structure/B6004099.png)
![4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B6004109.png)
![5-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-furamide](/img/structure/B6004118.png)
![N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B6004125.png)
![8-(4-chlorophenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6004131.png)
![N-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6004134.png)
![3-({[(1-acetyl-4-piperidinyl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6004142.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004152.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B6004158.png)
![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
![5-amino-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6004161.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B6004170.png)
